Cetirizine Glycerol Ester
Overview
Description
Cetirizine Glycerol Ester is an impurity in the synthesis of Cetirizine . It is a compound with the molecular formula C24H31ClN2O5 . The chemical name is 2,3-Dihydroxypropyl 2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)acetate .
Synthesis Analysis
The reaction between cetirizine and polyols like sorbitol and glycerol has been studied. It was found that the carboxylic acid cetirizine readily reacts with sorbitol and glycerol to form monoesters .Molecular Structure Analysis
The molecular structure of Cetirizine Glycerol Ester can be represented by the SMILES notation: ClC1=CC=C (C=C1)C (C2=CC=CC=C2)N3CCN (CCOCC (OCC (O)CO)=O)CC3 .Chemical Reactions Analysis
The ester formation between cetirizine and polyols are described in the literature. The carboxylic acid cetirizine readily reacts with sorbitol and glycerol to form monoesters .Physical And Chemical Properties Analysis
Cetirizine Glycerol Ester has a molecular weight of 462.97 . Esters have polar bonds but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding .Scientific Research Applications
Ester Formation with Polyols : Cetirizine reacts with sorbitol and glycerol to form monoesters. This reaction is notable even at low temperatures like 40°C, making it significant for storage and stability considerations of pharmaceutical preparations containing cetirizine (Yu et al., 2010).
Kinetics in Polyethylene Glycol Formulations : Cetirizine's esterification with polyethylene glycol (PEG) is much faster compared to other drugs, like indomethacin. This rapid esterification significantly affects the shelf-life of cetirizine in PEG formulations (Schou-Pedersen et al., 2014).
Binding Characteristics : Studies on cetirizine's binding to human H1 histamine receptors show its high affinity and selectivity, providing insights into its effectiveness in allergic reactions (Gillard et al., 2002).
Topical Applications : Research on cetirizine's use in liposomal preparations for skin application highlights its potential for treating allergic skin disorders, showing effective peripheral H1-antihistaminic activity and reduced systemic absorption (Elzainy et al., 2004).
Physicochemical and Pharmacokinetic Properties : Analysis of cetirizine, including its zwitterionic nature and pharmacokinetics, is crucial for understanding its efficacy in allergic responses and its low CNS penetration (Chen, 2008).
Hydrogel Formulations : Incorporating cetirizine into hydrogels with humectants like glycerol and sorbitol impacts the drug's pharmaceutical availability and rheological properties, relevant for dermal administration (Capková et al., 2005).
Cetirizine in Treatment of Allergic Cough : Cetirizine's efficacy in reducing cough intensity and frequency in children with pollen allergy suggests its broader application in allergic conditions beyond typical allergic reactions (Ciprandi et al., 1997).
Fast Dissolving Oral Films : The development of cetirizine hydrochloride oral films using glycerol as a plasticizer reflects innovative pharmaceutical applications for improving drug delivery and patient compliance (Phalguna et al., 2019).
Cetirizine Degradation in PEG Formulation : Understanding the degradation of cetirizine in PEG-containing formulations, particularly the formation of cetirizine N-oxide, provides insights into the stability and efficacy of these formulations (Dyakonov et al., 2010).
Toxic Effects on Non-Target Organisms : The impact of cetirizine on marine organisms like mussels highlights environmental considerations in its widespread use and disposal (Teixeira et al., 2017).
Novel Elastic Vesicle-Based Formulations : Research on developing elastic vesicle-based topical formulations of cetirizine for treating atopic dermatitis emphasizes its potential in targeted peripheral H1 antihistaminic activity (Goindi et al., 2013).
Future Directions
Cetirizine is used to treat various allergic symptoms. With the approval of IV cetirizine for the treatment of acute urticaria, there is a changing landscape of IV antihistamines for the treatment of histamine-mediated conditions . Further studies on the co-administration of cetirizine with other drugs are recommended .
properties
IUPAC Name |
[[(2R,3S,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl] methyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O16P2/c1-29-36(28,34-35(26,27)32-13-7(16)9(22)8(21)5(4-19)30-13)33-14-11(24)10(23)12(31-14)18-3-2-6(20)17-15(18)25/h2-3,5,7-14,19,21-24H,4,16H2,1H3,(H,26,27)(H,17,20,25)/t5-,7+,8-,9-,10-,11+,12-,13-,14-,36?/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTRYNJABZABMBJ-PDUAMWBPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(OC1C(C(C(O1)N2C=CC(=O)NC2=O)O)O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COP(=O)(O[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O)OP(=O)(O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O16P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cetirizine Glycerol Ester Impurity |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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